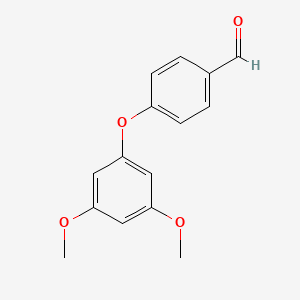

4-(3,5-Dimethoxyphenoxy)benzaldehyde

Vue d'ensemble

Description

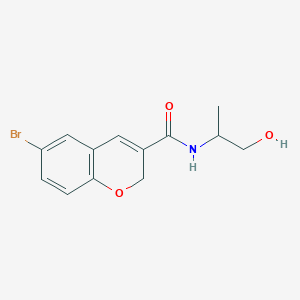

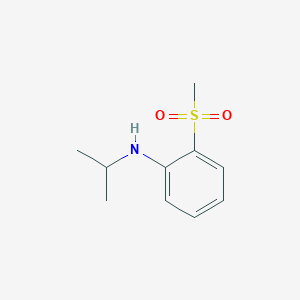

“4-(3,5-Dimethoxyphenoxy)benzaldehyde” is a chemical compound with the CAS Number: 61344-00-1 . It has a molecular weight of 258.27 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C15H14O4/c1-17-13-7-14 (18-2)9-15 (8-13)19-12-5-3-11 (10-16)4-6-12/h3-10H,1-2H3 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C15H14O4/c1-17-13-7-14 (18-2)9-15 (8-13)19-12-5-3-11 (10-16)4-6-12/h3-10H,1-2H3 . This indicates that the compound has 15 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms .

Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound is stable under normal shipping temperatures .

Applications De Recherche Scientifique

Synthesis and Cytotoxicity

4-(3,5-Dimethoxyphenoxy)benzaldehyde has been utilized as a starting material in the synthesis of amorfrutins A and B. These compounds, derived through a synthesis process involving 3,5-Dimethoxy-benzaldehyde, showed significant cytotoxic effects on human tumor cell lines, indicating its potential in cancer research and treatment applications (Brandes et al., 2020).

Spectroscopic and Quantum Chemical Studies

In-depth spectroscopic analysis, including 1H NMR, 13C NMR, and FT-IR techniques, were carried out on derivatives of this compound. Quantum chemical calculations using DFT (Density Functional Theory) provided insights into the molecular structure, spectral properties, and the nature of intra and intermolecular interactions (Kumar et al., 2013).

Oxidation Mechanisms

Studies on the oxidation of methoxy benzaldehydes, including derivatives of this compound, were conducted to understand their oxidation mechanisms. These studies are significant for chemical synthesis and industrial applications, providing a foundation for understanding the reactivity and transformation of these compounds (Malik et al., 2016).

Optical Studies of Metal Complexes

Research has also been conducted on the optical properties of metal complexes derived from 3,4-dimethoxy benzaldehyde derivatives. These studies are crucial in the development of new materials with potential applications in optoelectronics and photonics (Mekkey et al., 2020).

Chromogenic Reagent in Lead Detection

A derivative of 3,5-dimethoxy benzaldehyde was developed as a chromogenic organic reagent for spectrophotometric determination of Lead (II). This application is particularly relevant in environmental monitoring and pollution control (Radhakrishna et al., 2015).

Structural and Spectroscopic Analysis

Studies on the stable hemiaminals and Schiff bases formation, involving substituted benzaldehydes, have led to a better understanding of the structural and spectroscopic properties of these compounds. This research contributes to the field of organic chemistry and material science (Wajda-Hermanowicz et al., 2015).

Safety and Hazards

The safety information for “4-(3,5-Dimethoxyphenoxy)benzaldehyde” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and others .

Mécanisme D'action

Target of Action

The primary targets of 4-(3,5-Dimethoxyphenoxy)benzaldehyde are the cellular antioxidation systems . These systems play a crucial role in maintaining the redox balance within cells and protecting them from oxidative stress .

Mode of Action

This compound interacts with its targets by disrupting the cellular antioxidation systems . This disruption is achieved through the compound’s redox-active properties, which destabilize cellular redox homeostasis .

Biochemical Pathways

The affected pathways primarily involve the oxidative stress-response pathway . Disruption of this pathway leads to an imbalance in the redox state of the cell, causing oxidative stress and potentially leading to cell death .

Result of Action

The molecular and cellular effects of this compound’s action include the potential inhibition of fungal growth . This is achieved through the disruption of cellular antioxidation, leading to an imbalance in the redox state of the cell .

Analyse Biochimique

Biochemical Properties

4-(3,5-Dimethoxyphenoxy)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can influence the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms are critical for understanding how this compound exerts its effects at the cellular level .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is important for understanding the precise mechanisms through which this compound affects cellular processes .

Propriétés

IUPAC Name |

4-(3,5-dimethoxyphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-17-13-7-14(18-2)9-15(8-13)19-12-5-3-11(10-16)4-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTJEWSCQVMUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656213 | |

| Record name | 4-(3,5-Dimethoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61344-00-1 | |

| Record name | 4-(3,5-Dimethoxyphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61344-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dimethoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine](/img/structure/B1438739.png)

![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)

![3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol](/img/structure/B1438754.png)